![molecular formula C18H15Cl2N3O4S B2451132 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034490-19-0](/img/structure/B2451132.png)

3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

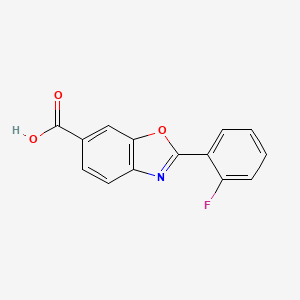

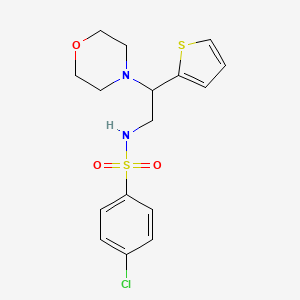

The compound appears to contain a biphenyl group, which is two benzene rings connected by a single bond, with two chlorine atoms attached. It also contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Additionally, it has an imidazolidine-2,4-dione group, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups attached to the 2 and 4 positions of the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the chlorine atoms, the formation of the azetidine ring, and the formation of the imidazolidine-2,4-dione group. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could rotate around the single bond connecting the two rings, and the chlorine atoms could be in various positions on the rings. The azetidine and imidazolidine-2,4-dione rings would have a puckered conformation due to the strain of the four-membered ring .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific groups present in the molecule. The chlorine atoms could potentially be replaced by other groups in a substitution reaction. The azetidine ring could be opened in a ring-opening reaction. The carbonyl groups in the imidazolidine-2,4-dione ring could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the chlorine atoms could make it relatively heavy and possibly increase its boiling point. The azetidine and imidazolidine-2,4-dione rings could influence its reactivity .Wissenschaftliche Forschungsanwendungen

Nonpeptide Inhibitors for Human Heart Chymase

Research on substituted derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione has shown potential in selectively inhibiting human heart chymase, an enzyme involved in cardiovascular diseases. These derivatives exhibit high selectivity and potency, indicating their potential for therapeutic applications in cardiovascular conditions (Niwata et al., 1997).

Anticancer Properties

Hydantoin derivatives, including those structurally related to the compound , have been explored for their anticancer properties. Specific novel spirohydantoin compounds have shown dose- and time-dependent cytotoxic effects on various human leukemic cell lines, indicating their potential as cancer therapeutic agents (Kavitha et al., 2009).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for creating derivatives of imidazolidine-2,4-dione, demonstrating the chemical versatility and potential for creating a wide range of pharmacologically active compounds. For instance, novel sulfonic acid functionalized ionic liquids have been used to catalyze the synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives, showcasing innovative approaches to drug synthesis (Chen et al., 2011).

Antibacterial Activities

Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activities, indicating their potential use in treating bacterial infections. This includes novel hybrid compounds that showed activity against both Gram-positive and Gram-negative bacteria (Keivanloo et al., 2020).

Hypoglycemic Activity

Some derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their hypoglycemic activity, indicating potential applications in diabetes treatment. Compounds have shown significant reduction in blood glucose levels in diabetic rat models, suggesting their usefulness as oral antihyperglycemic agents (Hussain et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-[4-(3,4-dichlorophenyl)phenyl]sulfonylazetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O4S/c19-15-6-3-12(7-16(15)20)11-1-4-14(5-2-11)28(26,27)22-9-13(10-22)23-17(24)8-21-18(23)25/h1-7,13H,8-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGPTPQKKSOCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)

![4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2451059.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)

![N-(4-ethylphenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2451068.png)

![3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2451071.png)